N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
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Description
N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H23N5O2S2 and its molecular weight is 345.48. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(tert-butyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide possesses antioxidant properties due to its tert-butyl groups and the thiadiazole ring. It can scavenge free radicals, protecting cells from oxidative damage. Researchers explore its potential as a natural antioxidant in food preservation and health supplements .
- In food packaging, additives play a crucial role. N-(tert-butyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for its identification using spectroscopic techniques. Understanding its presence and behavior in food packaging materials ensures safety and compliance .
- Tertiary butyl esters find extensive applications in synthetic organic chemistry. Researchers have developed a direct and sustainable method for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This process enhances efficiency and versatility in ester synthesis .
- The unique structure of N-(tert-butyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide makes it an interesting candidate for drug development. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent. Understanding its biological activity is essential for targeted drug design .
- Thiadiazole derivatives like this compound have been explored in materials science. They can serve as building blocks for polymer modification, enhancing properties such as thermal stability, mechanical strength, and chemical resistance. Researchers study their incorporation into polymers for diverse applications .
- The sulfur-containing moiety in N-(tert-butyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suggests potential applications in environmental chemistry. It could be used in water treatment processes, such as heavy metal ion removal or organic pollutant degradation. Investigating its adsorption and catalytic properties is crucial .
Antioxidant and Radical Scavenging Activity
Food Packaging Additive Identification
Flow Microreactor Synthesis of Tertiary Butyl Esters
Biological Activity and Drug Development
Materials Science and Polymer Modification
Environmental Chemistry and Water Treatment
These applications highlight the versatility and significance of this compound in various scientific domains. Researchers continue to explore its properties and potential, contributing to advancements in chemistry, materials, and health-related fields. 🌟 .
properties
IUPAC Name |
N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2S2/c1-12(2,3)15-8(19)7-21-11-18-17-10(22-11)14-9(20)16-13(4,5)6/h7H2,1-6H3,(H,15,19)(H2,14,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKWYVJXNYPOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.